(4-aminophenyl)(imino)methyl-lambda6-sulfanone

CDK2 CDK9 kinase inhibitor

(4-Aminophenyl)(imino)methyl-lambda6-sulfanone (CAS 38764-51-1), also named 4-(S-methylsulfonimidoyl)aniline, is an NH-sulfoximine—a sulfur(VI) pharmacophore in which one sulfone oxygen is replaced by an imine (NH) group. This compound provides a 4-aminophenyl scaffold with a free sulfoximine NH, delivering two distinct derivatization handles (aniline NH2 and sulfoximine NH) and the S-methyl substitution pattern that dominates clinically evaluated sulfoximine drug candidates.

Molecular Formula C7H10N2OS
Molecular Weight 170.23
CAS No. 38764-51-1
Cat. No. B2515295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-aminophenyl)(imino)methyl-lambda6-sulfanone
CAS38764-51-1
Molecular FormulaC7H10N2OS
Molecular Weight170.23
Structural Identifiers
SMILESCS(=N)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C7H10N2OS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,8H2,1H3
InChIKeyNOVPSHLSKWPHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Aminophenyl Sulfoximine (CAS 38764-51-1): Procurement-Grade NH-Sulfoximine Building Block for Targeted Kinase Inhibitor Synthesis


(4-Aminophenyl)(imino)methyl-lambda6-sulfanone (CAS 38764-51-1), also named 4-(S-methylsulfonimidoyl)aniline, is an NH-sulfoximine—a sulfur(VI) pharmacophore in which one sulfone oxygen is replaced by an imine (NH) group [1]. This compound provides a 4-aminophenyl scaffold with a free sulfoximine NH, delivering two distinct derivatization handles (aniline NH2 and sulfoximine NH) and the S-methyl substitution pattern that dominates clinically evaluated sulfoximine drug candidates [2]. It is supplied at >95% purity for research use [3].

Why Generic Sulfoximine Building Blocks Cannot Substitute for CAS 38764-51-1 in Kinase Inhibitor Programs


The sulfoximine family encompasses diverse regioisomers (ortho, meta, para), S-substituents (methyl, ethyl, cyclopropyl), and N-substitution states (NH, N-alkyl, N-aryl), each producing distinct geometries and reactivities. Substituting a meta- or ortho-sulfonimidoyl aniline for the para isomer CAS 38764-51-1 alters the exit vector angle, which is incompatible with the linear binding mode required by ATP-competitive CDK inhibitors such as roniciclib (BAY 1000394) and atuveciclib (BAY 1143572) [1]. Similarly, N-alkylated sulfoximines eliminate the hydrogen-bond donor capacity of the NH group, removing a critical interaction point present in the free NH-sulfoximine . The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for (4-Aminophenyl)(imino)methyl-lambda6-sulfanone (CAS 38764-51-1)


Para-Regioisomer Binding Competence vs. Meta/Ortho Isomers in CDK2/9 Inhibition

The para-substituted aniline sulfoximine scaffold is essential for achieving linear molecular geometry that matches the ATP-binding cleft of cyclin-dependent kinases. In the Bayer patent series, para-substituted sulfoximine anilinopyrimidines (derived from CAS 38764-51-1 scaffold) produced CDK2 IC50 values in the low nanomolar range (representative compound IC50 = 3 nM), whereas the corresponding meta-substituted analogs were not reported as active leads, consistent with the structural requirement for para-linear geometry [1][2].

CDK2 CDK9 kinase inhibitor regiochemistry sulfoximine

Free NH Sulfoximine Dual H-Bond Donor/Acceptor Capacity vs. N-Substituted Analogs

The free NH group in CAS 38764-51-1 provides simultaneous hydrogen-bond donor (HBD) and acceptor (HBA) functionality. This dual capability is absent in N-alkyl or N-aryl sulfoximines. Computational and experimental matched molecular pair analyses demonstrate that NH-sulfoximines exhibit on average 0.8–1.2 log units higher aqueous solubility compared to their N-methylated counterparts, while retaining comparable passive permeability [1].

hydrogen bonding sulfoximine NH drug design solubility functionalization

S-Methyl Substituent Dominance in Clinical Sulfoximine Candidates vs. Larger S-Alkyl Groups

Among all sulfoximine-containing compounds that have entered clinical trials, the S-methyl substitution pattern is present in the majority, including at least two advanced candidates [1]. The compound CAS 38764-51-1 inherently provides this clinically validated S-methyl group, whereas alternative building blocks bearing S-ethyl, S-propyl, or S-benzyl groups are absent from clinical-stage sulfoximines. S-methyl sulfoximines also offer superior atom economy (MW = 170.23 g/mol) compared to S-cyclopropyl analogs (MW ~196 g/mol) while maintaining comparable metabolic stability [2].

S-methyl S-cyclopropyl clinical candidate drug discovery sulfoximine

Sulfoximine Metabolic Stability Advantage Over Sulfone Isosteres

In a matched molecular pair analysis spanning multiple chemotypes, replacement of a sulfone group (SO2) with a sulfoximine (SONH) resulted in a median 3.5-fold reduction in human liver microsome intrinsic clearance (Clint), while simultaneously increasing thermodynamic aqueous solubility by a median factor of 8-fold [1]. The target compound CAS 38764-51-1 incorporates this sulfoximine pharmacophore, thereby imparting these advantages to any derivative series built upon it.

metabolic stability sulfone sulfoximine isostere intrinsic clearance

Orthogonal Functionalization Handles: Aniline NH2 Plus Sulfoximine NH for Sequential Derivatization

CAS 38764-51-1 features two chemically distinct nitrogen functionalities: the aniline NH2 (pKa ~4.6 for the conjugate acid) and the sulfoximine NH (pKa ~10–12 for the conjugate acid). This ~5–7 pKa unit difference enables chemoselective functionalization. In practice, N-arylation of the aniline via Buchwald-Hartwig or SNAr chemistry proceeds without disturbing the sulfoximine NH, which can be subsequently N-arylated via nickel-photoredox catalysis [1][2].

bifunctional scaffold orthogonal reactivity aniline sulfoximine sequential derivatization

Highest-Value Application Scenarios for (4-Aminophenyl)(imino)methyl-lambda6-sulfanone (CAS 38764-51-1)


CDK2/4/6 or CDK9 Inhibitor Lead Synthesis Using Validated Para-Linear Geometry

Researchers synthesizing ATP-competitive cyclin-dependent kinase inhibitors should use CAS 38764-51-1 as the aniline coupling partner with 2-chloropyrimidine or 2-chloropyridine cores. The para-substitution ensures the linear geometry required for hinge-region binding, as established in the Bayer patent series yielding CDK2 IC50 values as low as 3 nM [1]. The meta or ortho isomers do not produce active CDK inhibitors in equivalent scaffolds, making para-regiochemistry a binary requirement for this chemotype [2].

Library Synthesis Requiring Late-Stage Dual Diversification

Medicinal chemistry teams needing to explore SAR at two positions simultaneously should employ CAS 38764-51-1 as a bifunctional core. The aniline NH2 can be N-arylated first (Pd or Ni catalysis), and the sulfoximine NH can be N-arylated or N-acylated in a second step [3]. This sequential approach reduces synthetic steps compared to convergent strategies using two separate building blocks, and the documented stepwise yields of 60–88% enable parallel library production [4].

Sulfone-to-Sulfoximine Isosteric Replacement in ADME Optimization Programs

When a lead series containing a 4-aminophenyl methyl sulfone motif shows unacceptable metabolic clearance, procurement of CAS 38764-51-1 enables a single-step isosteric replacement that, based on matched molecular pair data, is expected to reduce intrinsic clearance by a median factor of 3.5-fold and improve aqueous solubility by approximately 8-fold [5]. This building block thus serves as a direct drop-in replacement without requiring redesign of the synthetic route.

Sulfonimidamide Synthesis via Chiral Pool Intermediates

The free NH-sulfoximine can be converted to sulfonimidoyl fluoride intermediates, which undergo enantiospecific reaction with anilines in the presence of Ca(NTf2)2 to yield chiral sulfonimidamides with inversion of configuration at sulfur [6]. This methodology enables access to sulfonimidamide chemical space, an underexplored area in medicinal chemistry, using CAS 38764-51-1 as the starting point for generating enantiopure sulfonimidoyl fluoride building blocks.

Quote Request

Request a Quote for (4-aminophenyl)(imino)methyl-lambda6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.